Cas no 2380-77-0 (3-(3-amino-1-hydroxypropyl)phenol)

3-(3-amino-1-hydroxypropyl)phenol 化学的及び物理的性質
名前と識別子
-
- 3-(3-amino-1-hydroxypropyl)phenol
- EN300-1828685
- KZBMBOHJKGVYBS-UHFFFAOYSA-N
- SCHEMBL2150842
- 2380-77-0
-
- インチ: 1S/C9H13NO2/c10-5-4-9(12)7-2-1-3-8(11)6-7/h1-3,6,9,11-12H,4-5,10H2
- InChIKey: KZBMBOHJKGVYBS-UHFFFAOYSA-N
- ほほえんだ: OC(C1C=CC=C(C=1)O)CCN
計算された属性
- せいみつぶんしりょう: 167.094628657g/mol
- どういたいしつりょう: 167.094628657g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 130
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.5
- トポロジー分子極性表面積: 66.5Ų
3-(3-amino-1-hydroxypropyl)phenol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1828685-2.5g |
3-(3-amino-1-hydroxypropyl)phenol |
2380-77-0 | 2.5g |
$2071.0 | 2023-09-19 | ||
Enamine | EN300-1828685-0.1g |
3-(3-amino-1-hydroxypropyl)phenol |
2380-77-0 | 0.1g |
$930.0 | 2023-09-19 | ||
Enamine | EN300-1828685-1g |
3-(3-amino-1-hydroxypropyl)phenol |
2380-77-0 | 1g |
$1057.0 | 2023-09-19 | ||
Enamine | EN300-1828685-0.05g |
3-(3-amino-1-hydroxypropyl)phenol |
2380-77-0 | 0.05g |
$888.0 | 2023-09-19 | ||
Enamine | EN300-1828685-5.0g |
3-(3-amino-1-hydroxypropyl)phenol |
2380-77-0 | 5g |
$2235.0 | 2023-05-26 | ||
Enamine | EN300-1828685-10.0g |
3-(3-amino-1-hydroxypropyl)phenol |
2380-77-0 | 10g |
$3315.0 | 2023-05-26 | ||
Enamine | EN300-1828685-0.25g |
3-(3-amino-1-hydroxypropyl)phenol |
2380-77-0 | 0.25g |
$972.0 | 2023-09-19 | ||
Enamine | EN300-1828685-0.5g |
3-(3-amino-1-hydroxypropyl)phenol |
2380-77-0 | 0.5g |
$1014.0 | 2023-09-19 | ||
Enamine | EN300-1828685-10g |
3-(3-amino-1-hydroxypropyl)phenol |
2380-77-0 | 10g |
$4545.0 | 2023-09-19 | ||
Enamine | EN300-1828685-1.0g |
3-(3-amino-1-hydroxypropyl)phenol |
2380-77-0 | 1g |
$770.0 | 2023-05-26 |
3-(3-amino-1-hydroxypropyl)phenol 関連文献
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Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
-
Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
-
3. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
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Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
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7. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
-
8. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
3-(3-amino-1-hydroxypropyl)phenolに関する追加情報
Introduction to 3-(3-amino-1-hydroxypropyl)phenol (CAS No. 2380-77-0)
3-(3-amino-1-hydroxypropyl)phenol, with the CAS number 2380-77-0, is a versatile compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceutical research. This compound is characterized by its unique structural features, which include a phenolic hydroxyl group and an amino-substituted propyl chain. These functional groups endow the molecule with a range of chemical and biological properties, making it a valuable candidate for various applications.
The chemical structure of 3-(3-amino-1-hydroxypropyl)phenol can be represented as C9H13NO2. The phenolic hydroxyl group (-OH) is known for its ability to form hydrogen bonds and participate in redox reactions, while the amino group (-NH2) can engage in hydrogen bonding and act as a nucleophile. The combination of these functional groups provides a platform for diverse chemical reactivity and biological interactions.
In recent years, 3-(3-amino-1-hydroxypropyl)phenol has been extensively studied for its potential therapeutic applications. One of the key areas of research is its role as an antioxidant. Phenolic compounds are well-known for their antioxidant properties, which can help neutralize free radicals and prevent oxidative stress. Studies have shown that 3-(3-amino-1-hydroxypropyl)phenol exhibits potent antioxidant activity, making it a promising candidate for the development of anti-inflammatory and neuroprotective agents.
Beyond its antioxidant properties, 3-(3-amino-1-hydroxypropyl)phenol has also been investigated for its potential in cancer therapy. Research has demonstrated that this compound can induce apoptosis in cancer cells by modulating key signaling pathways. For instance, it has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in inflammation and cancer progression. Additionally, 3-(3-amino-1-hydroxypropyl)phenol has been found to enhance the efficacy of conventional chemotherapeutic agents by sensitizing cancer cells to treatment.
In the realm of drug delivery, 3-(3-amino-1-hydroxypropyl)phenol has shown promise as a bioactive carrier molecule. Its amphiphilic nature allows it to form stable micelles or liposomes, which can encapsulate hydrophobic drugs and improve their solubility and bioavailability. This property makes it an attractive candidate for developing targeted drug delivery systems that can enhance therapeutic outcomes while reducing side effects.
The synthesis of 3-(3-amino-1-hydroxypropyl)phenol has been optimized through various methods, including classical organic synthesis and green chemistry approaches. One common method involves the reaction of 4-hydroxybenzaldehyde with 3-aminopropanol in the presence of a reducing agent such as sodium borohydride. This reaction yields high purity products with good yields, making it suitable for large-scale production.
In addition to its synthetic routes, the safety profile of 3-(3-amino-1-hydroxypropyl)phenol is an important consideration for its practical applications. Toxicological studies have shown that this compound exhibits low toxicity at therapeutic concentrations, with no significant adverse effects observed in animal models. However, further research is needed to fully understand its long-term safety and potential interactions with other drugs or biological systems.
The future prospects for 3-(3-amino-1-hydroxypropyl)phenol are promising. Ongoing clinical trials are evaluating its efficacy in treating various diseases, including neurodegenerative disorders and cancer. Additionally, researchers are exploring its potential as a lead compound for developing new therapeutic agents with improved pharmacological properties.
In conclusion, 3-(3-amino-1-hydroxypropyl)phenol (CAS No. 2380-77-0) is a multifaceted compound with significant potential in various fields of research and application. Its unique chemical structure and biological properties make it a valuable candidate for further investigation and development. As research continues to advance, it is likely that new applications and insights will emerge, further solidifying the importance of this compound in the scientific community.
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